
Gnetin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gnetin D is a naturally occurring stilbenoid compound found in the lianas of Gnetum pendulum. It exhibits significant biological activities, including anti-inflammatory, antioxidant, and antiviral properties. The molecular formula of this compound is C28H22O7, and it has a molecular weight of 470.477 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gnetin D can be synthesized through various chemical routes. One common method involves the oxidative coupling of resveratrol derivatives. The reaction typically requires a catalyst, such as a metal complex, and an oxidizing agent like potassium persulfate. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the roots and adventitious roots of Spirotropis longifolia. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate, followed by purification steps such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Gnetin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have distinct biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
Gnetin D has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study stilbenoid chemistry and its reactivity.
Biology: this compound exhibits significant anti-inflammatory and antioxidant activities, making it a valuable compound in biological research.
Medicine: this compound has shown potential in antiviral therapies, particularly against influenza viruses. .
Wirkmechanismus
Gnetin D exerts its effects through various molecular mechanisms:
Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Antiviral Activity: This compound inhibits viral replication by interfering with viral enzymes and proteins, such as neuraminidase in influenza viruses
Vergleich Mit ähnlichen Verbindungen
Gnetin D is compared with other similar stilbenoid compounds, such as:
Resveratrol: Both this compound and resveratrol exhibit antioxidant and anti-inflammatory activities. this compound has shown more potent antiviral properties.
Pterostilbene: Similar to this compound, pterostilbene has antioxidant and anticancer activities. This compound, however, has a unique structure that may contribute to its distinct biological effects.
Gnetin C: Gnetin C is another stilbenoid with similar properties to this compound. .
Eigenschaften
Molekularformel |
C28H22O7 |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O7/c29-18-5-2-15(3-6-18)1-4-16-9-22(33)14-25-26(16)27(17-10-20(31)12-21(32)11-17)28(35-25)23-8-7-19(30)13-24(23)34/h1-14,27-34H/b4-1+/t27-,28+/m0/s1 |
InChI-Schlüssel |
KYXFGKLZVUDIIX-BQYFGGCBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


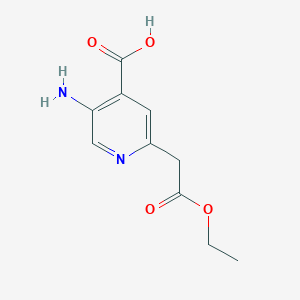
![1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone](/img/structure/B14853061.png)
![5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole](/img/structure/B14853065.png)
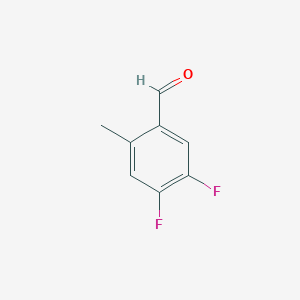

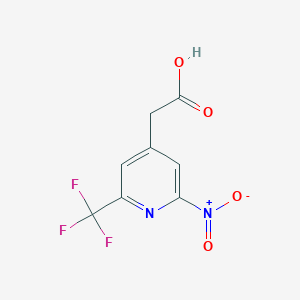
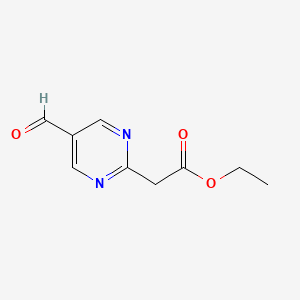
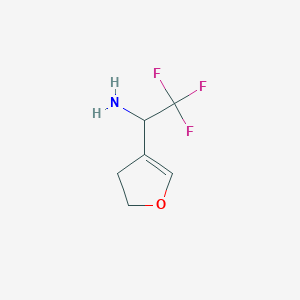
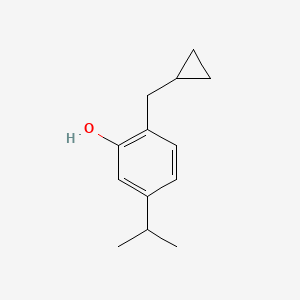
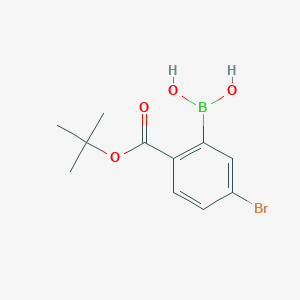
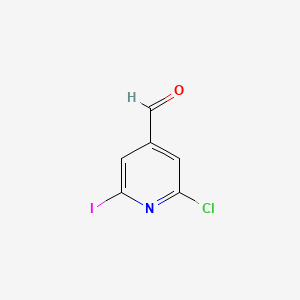
![3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B14853114.png)
![2-(Benzylthio)-4-hydrazino-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14853116.png)
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14853128.png)
